molecular formula C16H13ClN2O3S B2717205 Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate CAS No. 547706-71-8

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate

Cat. No.: B2717205
CAS No.: 547706-71-8
M. Wt: 348.8
InChI Key: YIGUWNIVIKQCQG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H13ClN2O3S and its molecular weight is 348.8. The purity is usually 95%.
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Scientific Research Applications

Synthetic Utility and Antimicrobial Evaluation

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate and related compounds have been synthesized through various reactions, highlighting their synthetic utility. The Gewald reaction, involving key intermediates such as ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, has been a pivotal method. These compounds, upon further reaction, yield a variety of fused and polyfunctional substituted thiophenes. Notably, antimicrobial screening of these synthesized compounds has shown promising activities, indicating their potential in medical applications (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Facile Synthesis Techniques

The development of facile synthesis techniques, such as a four-component Gewald reaction under organocatalyzed aqueous conditions, has been explored. This process enables the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. The simplicity of obtaining these products through filtration and recrystallization from ethyl acetate/hexanes showcases the practicality of synthesizing thiophene derivatives (Abaee & Cheraghi, 2013).

Antimicrobial and Antitumor Activities

Further research into the antimicrobial and antitumor activities of thiophene derivatives, including this compound, has been conducted. These studies aim to explore the potential of these compounds in combating microbial infections and cancer cells, expanding their application scope beyond synthetic utility to therapeutic possibilities (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Dyeing and Material Science Applications

The utility of thiophene derivatives extends into material science, particularly in the dyeing of polyester fibers. Novel heterocyclic disperse dyes with thiophene moiety have been developed for this purpose. These dyes offer a range of shades with good levelness on polyester fabric, showcasing the versatile applications of thiophene derivatives beyond pharmaceuticals to include industrial and material sciences (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-2-22-16(21)14-12(10-3-5-11(17)6-4-10)9-23-15(14)19-13(20)7-8-18/h3-6,9H,2,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGUWNIVIKQCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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